Molecular Weight and Lipophilicity Differentiate This Compound from 1,2,3-Triazole Regioisomers
The target compound (MW 337.4 g/mol, XLogP3 2.8) [1] is structurally distinguishable from the potent anticancer 1,2,3-triazole-pyrimidine-urea hybrids reported by Ma et al. (2015) [2]. Those 1,2,3-triazole regioisomers span a wider MW range (approx. 380–520 g/mol) and incorporate additional substituted-phenyl or heterocyclic groups absent in the target compound [2]. The 1,2,4-triazole linkage in the target compound alters the nitrogen placement, modifying the hydrogen-bond-acceptor pharmacophore compared to the 1,2,3-triazole series. This regioisomeric difference can redirect target selectivity; for instance, the 1,2,3-triazole hybrids demonstrate potent inhibition against B16-F10 cancer cells (IC₅₀ = 32–42 nM for the most active derivatives) [2], whereas the target compound's 1,2,4-triazole architecture and smaller size profile suggest a distinct biological fingerprint that has not yet been benchmarked in the same assays.
| Evidence Dimension | Molecular weight and lipophilicity versus regioisomeric 1,2,3-triazole-pyrimidine-urea series |
|---|---|
| Target Compound Data | MW 337.4 g/mol; XLogP3 2.8 |
| Comparator Or Baseline | 1,2,3-Triazole-pyrimidine-urea hybrids (e.g., compound 26: MW ~450 g/mol; XLogP3 not reported, but estimated higher due to additional aryl groups) [2] |
| Quantified Difference | MW difference >100 g/mol; XLogP3 shift predicted >0.5 units lower for target compound based on smaller, less lipophilic scaffold |
| Conditions | In silico comparison using PubChem computed properties [1] and structural data from Ma et al. [2] |
Why This Matters
The substantial physicochemical divergence between the 1,2,4-triazole and 1,2,3-triazole series translates to different ADME profiles and target promiscuity risks, making the target compound a preferable choice when a smaller, less lipophilic urea scaffold is required for fragment-based or lead-like screening libraries.
- [1] PubChem. (2025). Compound Summary for CID 71805456: 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-(4-(tert-butyl)phenyl)urea. National Center for Biotechnology Information. View Source
- [2] Ma, L.-Y., Wang, B., Pang, L.-P., Zhang, M., et al. (2015). Design and synthesis of novel 1,2,3-triazole-pyrimidine-urea hybrids as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(5), 1124–1128. View Source
